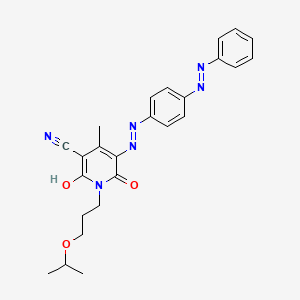

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo-

描述

3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo- is an aromatic heterocyclic compound. It is known for its vibrant color and high chromophoric strength, making it a valuable component in the synthesis of dyes .

准备方法

The synthesis of 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo- involves multiple steps. One common method includes the diazotization of 4-aminobenzoic acid, followed by coupling with N-substituted pyridone precursors . The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product .

化学反应分析

This compound undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the reagents used.

Reduction: Reduction reactions can modify the azo groups, leading to different structural forms.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, to introduce different functional groups.

Common reagents used in these reactions include strong acids, bases, and specific oxidizing or reducing agents. The major products formed depend on the reaction conditions and the reagents used .

科学研究应用

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of 3-pyridinecarbonitrile derivatives as antitumor agents. A study focused on the design and synthesis of novel compounds based on this structure demonstrated significant anti-cancer activity against various human cancer cell lines. The compounds exhibited IC50 values ranging from 2.4 to 7.2 μM, indicating their potency compared to established chemotherapeutics like 5-fluorouracil .

Mechanism of Action

The mechanism involves the inhibition of survivin, an anti-apoptotic protein overexpressed in many tumors. Molecular docking studies revealed that these compounds effectively bind to the BIR domain of survivin, disrupting its function and promoting apoptosis in cancer cells .

Agricultural Applications

Pesticide Development

3-Pyridinecarbonitrile serves as a key precursor in the synthesis of various pesticides. Its derivatives are being explored for their efficacy in pest control due to their biological activity against specific pests and pathogens . For instance, compounds derived from this structure have shown promise in targeting insecticidal properties without harming beneficial organisms.

Material Science

TADF Emitters

In materials science, derivatives of 3-pyridinecarbonitrile have been investigated as thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). These materials are crucial for developing energy-efficient lighting and display technologies due to their ability to emit light with minimal energy loss .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings/Results |

|---|---|---|

| Medicinal Chemistry | Antitumor agents | Compounds exhibit IC50 values between 2.4 - 7.2 μM |

| Inhibition of survivin | Effective binding to survivin's BIR domain | |

| Agricultural Science | Pesticide synthesis | Biological activity against pests |

| Material Science | TADF emitters for OLEDs | Enhanced efficiency in light emission |

Case Studies

Case Study 1: Antitumor Activity Evaluation

A comprehensive study evaluated the antitumor effects of various derivatives of 3-pyridinecarbonitrile against human liver (Huh7), glioma (U251), and melanoma (A375) cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through survivin pathway modulation .

Case Study 2: Pesticide Development

Research conducted on the synthesis of new pesticides from 3-pyridinecarbonitrile derivatives showed promising results in field trials. These compounds demonstrated effective pest control while exhibiting low toxicity to non-target species, thus supporting their potential use in sustainable agriculture .

作用机制

The mechanism of action of 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo- involves its interaction with various molecular targets. The azo groups can undergo tautomeric transformations, which play a crucial role in its chromophoric properties . The compound’s interactions with biological molecules are primarily through hydrogen bonding and hydrophobic interactions .

相似化合物的比较

Similar compounds include other aromatic heterocyclic dyes such as:

- C.I. Disperse Yellow 103

- C.I. Disperse Yellow 114

- C.I. Disperse Yellow 119

- C.I. Disperse Yellow 121

- C.I. Disperse Yellow 123

- C.I. Disperse Yellow 126

- C.I. Disperse Yellow 211

- C.I. Disperse Yellow 241

生物活性

3-Pyridinecarbonitrile derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, particularly in anticancer, antibacterial, and vasodilatory effects. This article explores the biological activity of the specific compound 3-Pyridinecarbonitrile, 1,2-dihydro-6-hydroxy-4-methyl-1-3-(1-methylethoxy)propyl-2-oxo-5-4-(phenylazo)phenylazo- , highlighting its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound is a complex heterocyclic structure that incorporates multiple functional groups, which contribute to its biological activity. The synthesis typically involves multi-step chemical reactions starting from simpler pyridine derivatives. For instance, research has demonstrated the synthesis of various pyridinecarbonitrile derivatives through cyclization and functionalization techniques .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridinecarbonitrile derivatives. For example, a series of synthesized compounds showed remarkable activity against various cancer cell lines including A549 (lung), HEPG2 (liver), and HCT116 (colon). Among these, certain derivatives exhibited IC50 values as low as 2.3 µmol/L, indicating potent cytotoxicity . The mechanism is believed to involve inhibition of specific kinases critical for cancer cell proliferation.

Table 1: Anticancer Activity of Pyridinecarbonitrile Derivatives

| Compound ID | Cell Line | IC50 (µmol/L) | Mechanism |

|---|---|---|---|

| 8b | A549 | 2.9 | CDK Inhibition |

| 8b | HEPG2 | 2.6 | CDK Inhibition |

| 8b | HCT116 | 2.3 | CDK Inhibition |

Antibacterial and Antifungal Activity

In addition to anticancer effects, some pyridinecarbonitriles have demonstrated antibacterial and antifungal activities. The structural motif allows for interaction with bacterial enzymes or membranes, leading to inhibition of growth. For instance, compounds derived from cyanopyridine scaffolds have shown efficacy against both Gram-positive and Gram-negative bacteria .

Vasodilatory Effects

Research has also indicated that certain pyridinecarbonitrile derivatives possess vasodilatory properties , making them potential candidates for treating cardiovascular diseases. The mechanism involves the relaxation of vascular smooth muscle through the modulation of calcium channels or nitric oxide pathways .

Case Study: Vasodilation Activity

A study focused on novel bis(3-pyridinecarbonitrile) derivatives illustrated significant vasodilatory effects in animal models. The compounds were tested for their ability to induce relaxation in isolated aortic rings, showing promise for further development in cardiovascular therapeutics .

属性

IUPAC Name |

2-hydroxy-4-methyl-6-oxo-5-[(4-phenyldiazenylphenyl)diazenyl]-1-(3-propan-2-yloxypropyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O3/c1-17(2)34-15-7-14-31-24(32)22(16-26)18(3)23(25(31)33)30-29-21-12-10-20(11-13-21)28-27-19-8-5-4-6-9-19/h4-6,8-13,17,32H,7,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNTYRRNNIMMNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=C1C#N)O)CCCOC(C)C)N=NC2=CC=C(C=C2)N=NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701029357 | |

| Record name | 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85136-74-9 | |

| Record name | 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-(4-(phenylazo)phenylazo)-1,2-dihydro-3-pyridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085136749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701029357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-hydroxy-1-(3-isopropoxypropyl)-4-methyl-2-oxo-5-[4-(phenylazo)phenylazo]-1,2-dihydro-3-pyridinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。